molecular formula C12H9BrS B8424770 6-bromo-1H,3H-naphtho[1,8-cd]thiopyran

6-bromo-1H,3H-naphtho[1,8-cd]thiopyran

Cat. No. B8424770
M. Wt: 265.17 g/mol
InChI Key: RYVGHNVOGCLVDH-UHFFFAOYSA-N
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Patent
US07335660B2

Procedure details

A mixture of 1-bromo-4,5-bis(bromomethyl)-naphthalene (0.38 g, 0.97 mmol) and sodium sulfide nonahydrate (0.25 g, 1.04 mmol) in dimethylformamide (13 mL) was stirred at room temperature for 5 h, in the presence of sodium sulfate as scavenger for the water. The reaction mixture was poured into water and extracted into diethyl ether. The combined organic extracts were washed with water, dried (Na2SO4) and concentrated to dryness, to yield 6-bromo-1H,3H-naphtho[1,8-cd]thiopyran as a pale yellow solid.
Name
1-bromo-4,5-bis(bromomethyl)-naphthalene
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[C:7]([CH2:12]Br)[CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:14]Br)=[CH:4][CH:3]=1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].[S:28]([O-])([O-])(=O)=O.[Na+].[Na+].O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:14][S:28][CH2:12][C:7]3[C:6]=2[C:11]=1[CH:10]=[CH:9][CH:8]=3 |f:1.2.3.4.5.6.7.8.9.10.11.12,13.14.15|

Inputs

Step One
Name
1-bromo-4,5-bis(bromomethyl)-naphthalene
Quantity
0.38 g
Type
reactant
Smiles
BrC1=CC=C(C2=C(C=CC=C12)CBr)CBr
Name
Quantity
0.25 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2CSCC=3C2C1C=CC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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